6-phenyl-1H-indole
Overview
Description
6-phenyl-1H-indole is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solubility and Thermodynamics
- 6-phenyl-1H-indole derivatives like 2-phenyl-1H-indole are crucial chemical intermediates in organic syntheses. The solubility of such compounds in various solvents has been thoroughly measured and analyzed. The solubility data were correlated with thermodynamic models to understand the mixing process and its spontaneity. This information is essential for applications in synthesis and formulation in different industrial and research settings (Liu et al., 2020).
Structural Analysis
- The crystal structure and molecular geometry of certain derivatives like 3-(6-Methoxybenzothiazol-2-yldiazenyl)-1-methyl-2-phenyl-1H-indole have been examined in detail. Understanding the structural aspects of these molecules is crucial for their use in designing and synthesizing new materials with desired properties (Hökelek et al., 2007).
Optical and Biological Applications
- Indole-based derivatives exhibit a wide range of applications due to their biological, industrial, and optical properties. Novel indole-based imines and amines have been synthesized and characterized for their structural properties. Their stability and interactions, such as hydrogen bonding and non-covalent interactions, have been thoroughly investigated using various analytical methods, including density functional theory (DFT), time-dependent DFT (TD-DFT), and QTAIM analysis. These compounds hold potential for diverse applications ranging from medicinal to optical materials (Tariq et al., 2020).
Fungicide Development
- This compound derivatives like 2-arylindoles have been investigated for their fungicidal activities. These compounds have demonstrated considerable activity against various fungal species, making them potential candidates for developing new fungicides. Their synthesis, biological evaluation, and action mechanism are areas of active research (Huo et al., 2022).
Pharmacological and Biological Properties
- This compound derivatives are known for their wide range of biological activities. Compounds like 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles have been synthesized and screened for their anti-inflammatory, antioxidant, and antimicrobial activities. Their efficacy in these applications makes them valuable in pharmaceutical and medicinal research (Sravanthi et al., 2015).
Future Directions
Indole derivatives, including 6-phenyl-1H-indole, have been extensively explored for their potential therapeutic applications . The rapid emergence of drug-resistant tuberculosis has led researchers to explore indole derivatives as potential anti-tubercular agents . Furthermore, the success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Mechanism of Action
Target of Action
6-Phenyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may interfere with viral replication pathways . .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can induce a variety of molecular and cellular changes.
Properties
IUPAC Name |
6-phenyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVBMAQSZVYTCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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